Z-Dap-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

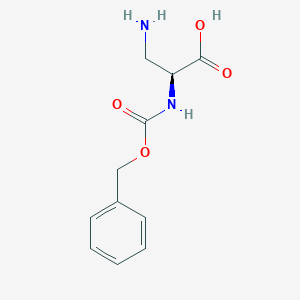

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35761-26-3 | |

| Record name | Na-Z-L-2,3-diaminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid (Z-Dap-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH), a pivotal synthetic building block in peptide chemistry and a molecule of significant interest in the development of novel antibacterial agents. The guide will delve into the chemical identity and properties of this compound, its strategic importance in chemical synthesis, and its implicit connection to the vital bacterial diaminopimelic acid (DAP) pathway. By exploring the synthesis of peptidomimetics and specialized peptide structures, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage this compound in their scientific endeavors, particularly in the realm of antibacterial drug discovery.

Introduction: The Strategic Importance of this compound

Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, commonly referred to as this compound, is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of synthetic chemistry.[1] Its unique structural feature, a diaminopropionic acid backbone with a benzyloxycarbonyl (Z) protecting group on the α-amino group, renders it a versatile tool for the synthesis of complex peptides and peptidomimetics. The presence of a free β-amino group allows for site-selective modifications, such as the introduction of branching, labels, or the formation of cyclic structures.[2]

While this compound is primarily a synthetic intermediate, its conceptual importance extends to the field of antibacterial research. It serves as a valuable precursor for the synthesis of analogues of diaminopimelic acid (DAP), a critical component of the peptidoglycan cell wall in most bacteria.[3][4] The DAP biosynthetic pathway is absent in mammals, making it an attractive and selective target for the development of novel antibiotics.[5] This guide will explore the multifaceted nature of this compound, from its fundamental chemical characteristics to its application in sophisticated synthetic strategies aimed at interrogating and inhibiting bacterial cell wall biosynthesis.

Physicochemical Properties and Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for the accurate characterization of the resulting products.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| CAS Number | 35761-26-3 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~240 °C (decomposes) | |

| Optical Activity | [α]20/D −39±1°, c = 1% in 1 M HCl | |

| Solubility | Soluble in dilute acid | [6] |

| IUPAC Name | (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |

Spectroscopic Characterization:

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound, including the presence of the benzyloxycarbonyl group and the diaminopropionic acid backbone.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[7] Expected ions in positive mode electrospray ionization (ESI) would include [M+H]⁺.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl stretches of the carboxylic acid and the carbamate, as well as N-H and O-H stretches.[1]

The Diaminopimelic Acid (DAP) Pathway: A Key Antibacterial Target

The diaminopimelic acid (DAP) pathway is a metabolic sequence essential for the survival of most bacteria, as it is responsible for the biosynthesis of both L-lysine, a fundamental amino acid for protein synthesis, and meso-diaminopimelic acid (meso-DAP), a crucial cross-linking component of the peptidoglycan layer of the bacterial cell wall.[9][10] The integrity of the peptidoglycan layer is vital for bacteria to withstand internal osmotic pressure and maintain their shape.[11]

There are several variations of the DAP pathway in bacteria, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[3] A simplified representation of the common succinylase pathway is depicted below.

Caption: Simplified schematic of the bacterial diaminopimelic acid (DAP) pathway.

The enzymes involved in this pathway, such as diaminopimelate epimerase (DapF), are attractive targets for the development of novel antibiotics because they are absent in humans, thus minimizing the potential for mechanism-based toxicity.[5][12]

Synthetic Applications of this compound in Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for the synthesis of modified peptides and peptidomimetics. Its unique structure allows for the strategic introduction of functionalities that can modulate the biological activity, stability, and pharmacokinetic properties of the resulting molecules.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing either Fmoc or Boc chemistry.[13][14] The benzyloxycarbonyl (Z) group is stable to the conditions used for the removal of both Fmoc (piperidine) and Boc (trifluoroacetic acid) protecting groups, allowing for its use in orthogonal protection strategies.[15]

Exemplary Protocol for Boc-SPPS Incorporation of Z-Dap(Fmoc)-OH:

This protocol outlines the manual incorporation of a this compound residue, where the β-amino group is protected with an Fmoc group to allow for subsequent selective deprotection and modification.

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[13]

-

Boc Deprotection:

-

Neutralization:

-

Coupling of Z-Dap(Fmoc)-OH:

-

In a separate vessel, dissolve Z-Dap(Fmoc)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).[13]

-

Add DIEA (6 equivalents) to activate the amino acid.[13]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[13]

-

Monitor the coupling completion using a Kaiser test (a negative result indicates completion).[13]

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).[13]

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Caption: General workflow for the incorporation of Z-Dap(Fmoc)-OH in Boc-SPPS.

Synthesis of DAP Analogues and Enzyme Inhibitors

This compound can serve as a chiral starting material for the synthesis of various analogues of diaminopimelic acid.[3][4] These analogues are designed to probe the active sites of DAP pathway enzymes or to act as inhibitors. For example, modifications at the β-amino group or the carboxylic acid can be explored to enhance binding affinity and specificity for enzymes like DapF.[5] The synthesis of such inhibitors often involves multi-step solution-phase chemistry where the stereochemistry of this compound is preserved.

Development of Novel Antibacterial Peptides

The incorporation of this compound or its derivatives into peptide sequences can lead to the development of novel antibacterial agents.[16] The diaminopropionic acid residue can mimic the diaminopimelic acid or lysine residues found in bacterial peptidoglycan, potentially leading to peptides that can interfere with cell wall biosynthesis or remodeling. Furthermore, the ability to introduce modifications at the β-amino group allows for the creation of lipopeptides or other conjugates with enhanced membrane-disrupting or cell-penetrating properties.

Analytical Characterization of this compound Containing Peptides

The comprehensive characterization of synthetic peptides containing this compound is crucial to ensure their identity, purity, and structural integrity.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[7] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is commonly used.[7]

-

Mass Spectrometry (MS): ESI-MS and MALDI-MS are used to confirm the molecular weight of the peptide.[17][18] High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the this compound residue.[17]

-

NMR Spectroscopy: For detailed structural analysis in solution, 2D NMR techniques such as COSY and TOCSY can be employed to assign the proton resonances of the peptide backbone and side chains, confirming the incorporation and connectivity of the this compound residue.

Conclusion and Future Perspectives

This compound is a valuable and versatile synthetic building block with significant potential in the field of drug discovery, particularly in the development of novel antibacterial agents. Its utility extends from the fundamental synthesis of modified peptides to the more targeted design of inhibitors for the essential bacterial diaminopimelic acid pathway. The ability to selectively functionalize the β-amino group opens up a vast chemical space for the creation of innovative molecular architectures with tailored biological activities.

Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex DAP analogues starting from this compound. Furthermore, the incorporation of this compound and its derivatives into peptide-based libraries will be a powerful strategy for the discovery of new antibacterial leads. As the threat of antibiotic resistance continues to grow, the strategic application of versatile chemical tools like this compound will be indispensable in the quest for the next generation of antimicrobial therapies.

References

- 1. This compound | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. researchgate.net [researchgate.net]

- 5. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound , 98% , 35761-26-3 - CookeChem [cookechem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Biosynthesis of diaminopimelate, the precursor of lysine and a component of peptidoglycan, is an essential function of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacterial cell wall synthesis and recycling: new antimicrobial targets and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres Into Cell Walls of Live Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and inhibition of diaminopimelic acid epimerase by slow‐binding α‐methyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

An In-Depth Technical Guide to Nα-Z-L-2,3-Diaminopropionic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

Nα-Z-L-2,3-Diaminopropionic acid (Z-L-Dap-OH) is a non-canonical amino acid derivative that has garnered significant attention within the scientific community, particularly in the realms of peptide chemistry and pharmaceutical development. Its unique structural architecture, featuring a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, imparts specific reactivity and conformational properties that are highly advantageous for the synthesis of complex peptides and other bioactive molecules. This guide provides a comprehensive technical overview of Z-L-Dap-OH, encompassing its core molecular structure, physicochemical properties, synthesis methodologies, and its pivotal applications in contemporary research and drug development. We will delve into the rationale behind its use as a versatile building block and provide field-proven insights into its practical application, supported by detailed experimental protocols and data interpretation.

Molecular Architecture and Physicochemical Profile

The foundational element of Nα-Z-L-2,3-Diaminopropionic acid's utility lies in its distinct molecular structure. As a derivative of L-2,3-diaminopropionic acid, it features two amino groups, one at the alpha (α) and one at the beta (β) position relative to the carboxylic acid. The strategic placement of the benzyloxycarbonyl (Z) group on the α-amino group is a critical design feature. This protecting group is stable under a variety of reaction conditions, yet can be selectively removed, allowing for orthogonal protection strategies in complex synthetic schemes.

Below is a visual representation of the chemical structure of Nα-Z-L-2,3-Diaminopropionic acid.

Caption: Chemical structure of Nα-Z-L-2,3-Diaminopropionic acid.

A summary of the key physicochemical properties of Nα-Z-L-2,3-Diaminopropionic acid is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 238.24 g/mol | [2] |

| CAS Number | 35761-26-3 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 222-232 °C | [1] |

| Purity | ≥ 98% | [1] |

| Solubility | Soluble in dilute acid | [3] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Biogenesis

The synthesis of Nα-Z-L-2,3-Diaminopropionic acid and its parent compound, L-2,3-diaminopropionic acid (L-Dap), can be achieved through both chemical and biological routes. Understanding these pathways is crucial for researchers looking to produce or utilize this valuable molecule.

Chemical Synthesis: A Strategic Approach

A notable and efficient method for the synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives involves the Curtius rearrangement.[4] This reaction provides a robust pathway to introduce the β-nitrogen. The synthesis typically commences from a readily available starting material like N(α)-Boc-Asp(OBn)-OH.[4] The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen, underscoring the importance of strategic protecting group chemistry in the synthesis of complex amino acids.[4]

The following diagram illustrates a generalized workflow for the chemical synthesis of a protected 2,3-diaminopropionic acid derivative.

Caption: Generalized workflow for the chemical synthesis of a protected 2,3-diaminopropionic acid.

Biosynthesis of L-2,3-Diaminopropionic Acid

In biological systems, L-2,3-diaminopropionic acid serves as a precursor for the synthesis of siderophores and antibiotics.[5][6] For instance, in Staphylococcus aureus, the biosynthesis of the siderophore staphyloferrin B relies on the production of L-Dap.[5][6] This biosynthetic pathway involves the enzymes SbnA and SbnB.[5][6] SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[5][6] Subsequently, SbnB catalyzes the oxidative hydrolysis of ACEGA to yield α-ketoglutarate and L-Dap.[5][6]

Core Applications in Research and Development

The unique structural attributes of Nα-Z-L-2,3-Diaminopropionic acid make it an invaluable tool for researchers and drug development professionals. Its applications are diverse, ranging from the fundamental construction of peptides to the development of sophisticated therapeutic agents.

Peptide Synthesis: A Versatile Building Block

Nα-Z-L-2,3-Diaminopropionic acid is widely utilized as a building block in peptide synthesis.[1][7] The presence of a free β-amino group allows for the creation of branched or cyclic peptides, which can exhibit enhanced biological activity and stability compared to their linear counterparts. The Z-group on the α-amino position provides robust protection during peptide coupling reactions, preventing unwanted side reactions.

Drug Design and Development

The incorporation of Nα-Z-L-2,3-Diaminopropionic acid into peptide-based drug candidates can significantly influence their pharmacological properties. It can be instrumental in the design of enzyme inhibitors and other bioactive molecules.[1] Furthermore, its derivatives are employed in the development of targeted therapies.[8] The ability to introduce specific functionalities at the β-amino position allows for the fine-tuning of a drug's efficacy and specificity.[9]

Bioconjugation and Biomaterials

The reactive β-amino group of Nα-Z-L-2,3-Diaminopropionic acid makes it a suitable candidate for bioconjugation processes.[7][8] This allows for the attachment of peptides to other molecules, such as imaging agents or drug delivery systems, to enhance their functionality.[8] In the field of materials science, this amino acid derivative is utilized in the development of functionalized polymers and biomaterials.[8]

Experimental Protocols: A Practical Guide

To facilitate the practical application of Nα-Z-L-2,3-Diaminopropionic acid and its derivatives, this section provides detailed, step-by-step methodologies for common analytical procedures. The following protocols are based on established practices for the characterization of peptides containing non-canonical amino acids.

Protocol: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for assessing the purity of a peptide containing Nα-Z-L-2,3-Diaminopropionic acid.

Objective: To determine the purity of a synthesized peptide.

Materials:

-

Lyophilized peptide

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

-

HPLC or UPLC system with a UV detector

-

Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

0.22 µm syringe filter

-

HPLC vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the lyophilized peptide.

-

Dissolve the peptide in 1 mL of Solvent A to create a 1 mg/mL stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[10]

-

-

Instrumentation and Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[10]

-

Gradient: A typical gradient would be a linear increase from 5% to 95% Solvent B over 30 minutes.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Protocol: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol describes the use of mass spectrometry to confirm the molecular weight of a peptide containing Nα-Z-L-2,3-Diaminopropionic acid.

Objective: To verify the identity of a synthesized peptide by confirming its molecular weight.

Materials:

-

Peptide solution (can be the same as prepared for HPLC)

-

Mass spectrometer (e.g., ESI-TOF or a similar instrument)

Procedure:

-

Sample Introduction:

-

The peptide solution can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC outflow directly to the mass spectrometer (LC-MS).[10]

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peaks. For a peptide, you would expect to see a prominent peak corresponding to the singly protonated molecule, [M+H]⁺.[10]

-

Depending on the peptide's size and charge, you may also observe multiply charged ions such as [M+2H]²⁺ and [M+3H]³⁺.[10]

-

Compare the observed mass-to-charge ratios with the theoretically calculated values for the expected peptide to confirm its identity.

-

The following diagram illustrates a general workflow for the analytical characterization of a peptide.

Caption: General workflow for the analytical characterization of a synthesized peptide.

Safety and Handling

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[11]

-

Avoid contact with skin and eyes.[12] In case of contact, rinse the affected area with plenty of water.[11]

-

Store the compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][11]

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nα-Z-L-2,3-Diaminopropionic acid stands out as a uniquely versatile and powerful tool in the arsenal of chemists and drug discovery professionals. Its well-defined structure, coupled with the strategic placement of a robust protecting group, provides a reliable platform for the synthesis of complex and biologically active molecules. From its role as a fundamental building block in peptide chemistry to its application in the design of novel therapeutics and advanced biomaterials, the significance of Z-L-Dap-OH in advancing scientific research is undeniable. As our understanding of molecular design and biological systems continues to evolve, the innovative applications of this and other non-canonical amino acids are poised to expand, opening new frontiers in medicine and biotechnology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. carlroth.com [carlroth.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Z-Dpr-OH: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Introduction: The Strategic Importance of Z-Dpr-OH in Advanced Peptide Chemistry

In the landscape of modern drug discovery and peptide science, the strategic use of non-proteinogenic amino acids is a cornerstone of innovation. Among these critical building blocks is N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid, commonly referred to as Z-Dpr-OH. Its structure, featuring a diaminopropionic acid core with a strategically placed benzyloxycarbonyl (Z) protecting group, offers unique advantages in the synthesis of complex peptides and peptidomimetics. The Z-group provides robust protection of the α-amino group, stable to conditions typically used for Fmoc and Boc group removal, thus enabling orthogonal protection strategies that are critical for intricate synthetic routes[1].

This guide provides an in-depth exploration of Z-Dpr-OH, from its chemical synthesis and rigorous characterization to its applications in the development of novel therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers not just protocols, but the underlying scientific rationale, empowering users to effectively integrate Z-Dpr-OH into their research and development programs.

Part 1: The Chemical Synthesis of Z-Dpr-OH

The synthesis of Z-Dpr-OH requires a strategic approach to introduce a second amino group onto an alanine backbone while maintaining stereochemical integrity. A common and efficient method involves the Hofmann rearrangement of the side-chain amide of a suitably protected asparagine derivative. This approach is favored for its reliability and high yields.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic pathway for Z-Dpr-OH begins with the disconnection of the β-amino group, leading back to Z-L-asparagine (Z-Asn-OH). The key transformation is the Hofmann rearrangement, which converts the amide group of the asparagine side chain into a primary amine with the loss of one carbon atom (as CO2).

The choice of the Z-group for Nα-protection is critical. It is stable under the basic conditions of the Hofmann rearrangement and can be removed later under specific conditions, such as catalytic hydrogenolysis, without affecting other sensitive functional groups in a growing peptide chain.

Detailed Experimental Protocol: Synthesis of Z-Dpr-OH via Hofmann Rearrangement

This protocol outlines the synthesis of Z-Dpr-OH from the commercially available starting material, Z-L-asparagine.

Step 1: Preparation of Z-L-Asparagine (if not commercially available)

While Z-L-asparagine is commercially available, it can also be prepared from L-asparagine.

-

Materials: L-asparagine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Acetone, Water, Hydrochloric acid.

-

Procedure:

-

Suspend L-asparagine in a mixture of water and acetone.

-

Cool the suspension to 0 °C and adjust the pH to 8-9 with a sodium carbonate solution.

-

Slowly add benzyl chloroformate while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 10-12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of 1 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield Z-L-asparagine.

-

Step 2: Hofmann Rearrangement of Z-L-Asparagine

This step converts the amide side chain of Z-L-asparagine into a primary amine. Iodosobenzene diacetate (PIDA) is a suitable reagent for this transformation[2].

-

Materials: Z-L-asparagine, Iodosobenzene diacetate (PIDA), Acetonitrile, Water.

-

Procedure:

-

Dissolve Z-L-asparagine in a mixture of acetonitrile and water.

-

Add iodosobenzene diacetate to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

The aqueous solution is then washed with diethyl ether to remove any organic impurities.

-

The aqueous layer, containing the Z-Dpr-OH, is then purified.

-

Step 3: Purification of Z-Dpr-OH

Purification is typically achieved by ion-exchange chromatography.

-

Procedure:

-

Load the aqueous solution onto a cation-exchange resin (e.g., Dowex 50W).

-

Wash the resin with water to remove any unreacted starting material and byproducts.

-

Elute the Z-Dpr-OH from the resin using an aqueous ammonia solution.

-

Collect the fractions containing the product and remove the solvent under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure Z-Dpr-OH.

-

References

Z-Dap-OH: A Comprehensive Technical Guide for Researchers

An In-Depth Exploration of the Physicochemical Properties and Applications of Nα-Z-L-2,3-Diaminopropionic Acid

For scientists and professionals in the field of drug development and peptide chemistry, a thorough understanding of specialized amino acid building blocks is paramount. Among these, Z-Dap-OH, or Nα-Z-L-2,3-diaminopropionic acid, serves as a critical component in the synthesis of complex peptides and peptidomimetics. This guide provides a detailed overview of its core characteristics, practical applications, and essential technical data.

Core Molecular Attributes

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The "Z" in its nomenclature refers to the benzyloxycarbonyl (Cbz) protecting group attached to the alpha-amino group. This strategic protection is crucial for its use in stepwise peptide synthesis, allowing for selective deprotection and coupling reactions.

The fundamental molecular details are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C11H14N2O4 | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][3][4] |

| IUPAC Name | (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [1] |

| CAS Number | 35761-26-3 | [1][2][3] |

A visual representation of the this compound structure is provided below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental workflows.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | |

| Melting Point | ~240 °C (decomposes) | [4] |

| Optical Activity | [α]20/D −39±1°, c = 1% in 1 M HCl | |

| Solubility | Soluble in dilute acid | [4] |

| Storage | Keep in a dark place, sealed in dry conditions at room temperature. | [4] |

Applications in Research and Development

This compound is a valuable building block in synthetic organic chemistry, particularly in the field of peptide science. Its bifunctional nature, possessing both a protected alpha-amino group and a free beta-amino group, allows for diverse synthetic strategies.

Key Applications Include:

-

Synthesis of Peptides with Unnatural Amino Acids: It is an important building block for creating peptides containing Dap residues.[4] This is particularly relevant in the synthesis of peptide-based drugs and probes where the introduction of non-proteinogenic amino acids can enhance stability, bioactivity, and conformational properties.

-

Precursor to Bioactive Molecules: this compound is a precursor for the synthesis of complex natural products and their analogs, such as bleomycins, edeines, and tuberactinomycins.[4] These compounds often exhibit potent antimicrobial or antitumor activities.

-

Development of Peptidomimetics: The unique stereochemistry and functional groups of this compound make it a suitable scaffold for the design and synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for this compound Coupling in SPPS

References

Core Identification and Significance

An In-Depth Technical Guide to Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (Z-Dap-OH)

This guide provides a comprehensive technical overview of Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (this compound), a crucial building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and applications, grounding our discussion in established chemical principles and field-proven insights.

Nα-carbobenzyloxy-L-2,3-diaminopropionic acid, commonly abbreviated as this compound, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The defining feature of this compound is the presence of a benzyloxycarbonyl (Z or Cbz) group selectively protecting the alpha-amino group. This strategic protection leaves the beta-amino group and the carboxylic acid available for subsequent chemical modifications, making it an invaluable intermediate in synthetic chemistry.

The primary CAS number for this compound is 35761-26-3 .[1][2][3] Its significance lies in its role as a bifunctional building block. The free beta-amino group allows for orthogonal derivatization, enabling the construction of complex peptide structures, peptidomimetics, and other molecular scaffolds that are not readily accessible with standard proteinogenic amino acids.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 35761-26-3 | [1][2][4] |

| Molecular Formula | C11H14N2O4 | [1][2][4][5] |

| Molecular Weight | 238.24 g/mol | [1][6] |

| IUPAC Name | (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | [2][4] |

| Synonyms | Nα-Z-L-2,3-Diaminopropionic acid, Z-Dpr-OH, Cbz-β-amino-L-alanine | [1][3][4] |

| Appearance | White to off-white solid or crystals | [7] |

| Melting Point | ~240 °C (with decomposition) | [1] |

| Solubility | Soluble in dilute acid | [1] |

| Optical Activity | [α]20/D −39±1°, c = 1% in 1 M HCl | [1] |

Synthesis and Characterization

The synthesis of this compound involves the selective protection of the α-amino group of L-2,3-diaminopropionic acid. The choice of protecting group strategy is critical to ensure regioselectivity.

General Synthetic Workflow

A common approach begins with L-2,3-diaminopropionic acid hydrochloride. The reaction is typically performed in an aqueous basic medium to deprotonate the amino groups, followed by the introduction of benzyl chloroformate (Cbz-Cl), the reagent for installing the Z-group. The pH must be carefully controlled to favor reaction at the more nucleophilic α-amino group.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Preparation: L-2,3-diaminopropionic acid hydrochloride (1 equivalent) is dissolved in a 1 M sodium bicarbonate solution. The mixture is cooled in an ice bath to 0-5 °C with stirring.

-

Z-Protection: Benzyl chloroformate (1.1 equivalents) is added dropwise to the cold solution, ensuring the temperature remains below 5 °C. The pH is monitored and maintained in the range of 8.5-9.5 by the concurrent addition of 2 M NaOH.

-

Reaction: The reaction is stirred vigorously at low temperature for 2-3 hours and then allowed to warm to room temperature overnight.

-

Workup: The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then carefully acidified to a pH of ~3-4 with 1 M HCl.

-

Isolation & Purification: The resulting white precipitate (crude this compound) is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Structural Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the benzyl group, the amino acid backbone, and the successful protection at the α-position.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight, confirming the expected value of 238.24 g/mol .[6]

-

Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the characteristic carbonyl stretches of the carbamate and carboxylic acid, as well as N-H and O-H stretches.[2]

-

Purity Analysis (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of the final product.

Applications in Research and Drug Development

This compound is a cornerstone reagent in peptide chemistry and the development of novel therapeutics. Its utility stems from the orthogonal nature of its functional groups.

Building Block in Peptide Synthesis

This compound is used in solution-phase peptide synthesis. The Z-group on the α-amine is stable to the conditions used for peptide bond formation (e.g., carbodiimide coupling) but can be removed via hydrogenolysis, a method that does not affect most other protecting groups. This allows for the sequential elongation of a peptide chain from the N-terminus.

Synthesis of Complex Peptides and Peptidomimetics

The true power of this compound lies in its free β-amino group. This allows for side-chain modification while the α-amino and carboxyl termini are engaged in peptide bond formation. This is particularly valuable for synthesizing:

-

Branched Peptides: The β-amino group can serve as an initiation point for a second peptide chain.

-

Cyclic Peptides: The side-chain amine can be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide sequence.

-

Bio-conjugates: The amine serves as a handle for attaching other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains.

A key application is in the synthesis of peptide natural products and their analogs, such as bleomycins, edeines, and tuberactinomycins, which contain Dap residues and exhibit potent biological activities.[1][4]

Caption: Conceptual workflow for using this compound in SPPS.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.

-

Storage: The compound should be kept in a tightly sealed container in a dry, dark place at room temperature.[1] It is noted to be hygroscopic, so protection from moisture is important.[1]

-

Safety Precautions: this compound is classified as an irritant.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat, must be worn. In cases where dust may be generated, a type N95 dust mask is recommended.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Conclusion

Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (CAS: 35761-26-3) is more than just a chemical reagent; it is an enabling tool for advanced chemical synthesis. Its unique structure, with orthogonal protecting group potential, provides chemists with a versatile platform for constructing complex molecules with tailored properties. From fundamental peptide research to the development of sophisticated drug conjugates, this compound continues to be a compound of high strategic importance in the scientific community.

References

- 1. This compound , 98% , 35761-26-3 - CookeChem [cookechem.com]

- 2. This compound | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [carbolution.de]

- 4. Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. N-Cbz-L-2,3-diaminopropionic acid | CymitQuimica [cymitquimica.com]

- 6. This compound ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound,35761-26-3_成都傲飞生物化学品有限责任公司 [afbiochem.com]

A Senior Application Scientist's Guide to the Solubility of Z-Dap-OH

This guide provides a comprehensive technical overview of the solubility characteristics of N-α-Cbz-L-2,3-diaminopropionic acid (Z-Dap-OH). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing the solubility of this important amino acid derivative. Here, we delve into the causality behind experimental choices, empowering you to not only understand but also adeptly manipulate the solubility of this compound for your specific research applications.

Introduction: Why this compound Solubility Matters

This compound, a derivative of L-2,3-diaminopropionic acid with a benzyloxycarbonyl (Z) protecting group, is a critical building block in the synthesis of various peptides and peptidomimetics, including those found in bleomycins, edeines, and tuberactinomycins.[1][2] Its successful incorporation into synthetic schemes and its ultimate utility in biological assays are fundamentally dependent on its solubility. Improper solubilization can lead to inaccurate concentration calculations, failed reactions, and erroneous experimental outcomes.[3] Understanding and controlling the solubility of this compound is, therefore, a cornerstone of reliable and reproducible research.

This guide will provide a theoretical framework for predicting the solubility of this compound, followed by a systematic, field-proven experimental protocol for its empirical determination.

Physicochemical Properties & Predicted Solubility Behavior

A molecule's solubility is dictated by its structure and the interplay of intermolecular forces with the solvent. Let's analyze the key features of this compound (Molecular Formula: C₁₁H₁₄N₂O₄, Molecular Weight: 238.24 g/mol ).[1][4]

-

Amphoteric Nature: this compound possesses both a free carboxylic acid group (-COOH) and a free amine group (-NH₂), making it an amphoteric and zwitterionic molecule. This suggests that its solubility will be highly dependent on the pH of aqueous solutions.

-

Hydrophobic Moiety: The benzyloxycarbonyl (Z) group contains an aromatic phenyl ring, which is inherently hydrophobic. This large, nonpolar group will significantly influence solubility in aqueous versus organic solvents.

-

Hydrogen Bonding: The presence of -COOH, -NH₂, and amide groups allows this compound to act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents.

Based on this structure, we can predict the following solubility trends:

-

Aqueous Solubility: Due to the hydrophobic Z group, solubility in neutral water is expected to be low. However, its amphoteric nature means it should be soluble in dilute acidic and basic solutions.[2][5] In acidic conditions (pH < pKa of the carboxyl group), the carboxylate becomes protonated, and the primary amine is protonated, leading to a net positive charge and enhanced solubility. In basic conditions (pH > pKa of the amino group), the carboxylic acid is deprotonated, leading to a net negative charge and increased solubility.

-

Organic Solvent Solubility: The presence of the hydrophobic Z group suggests that this compound will have some solubility in polar organic solvents, particularly those capable of hydrogen bonding. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for dissolving peptides and their derivatives.[6][7]

The following table summarizes the predicted and reported solubility of this compound. It is designed to be a starting point for your experimental work.

| Solvent Type | Solvent Example | Predicted Solubility | Reported Observations | Rationale |

| Aqueous | Water (neutral pH) | Low | - | The hydrophobic Z-group counteracts the polarity of the amino and carboxyl groups. |

| Dilute HCl (e.g., 1 M) | High | Soluble in dilute acid.[2][5] | Protonation of the amine and carboxyl groups leads to a charged species with stronger ion-dipole interactions with water. | |

| Dilute NaOH | High | - | Deprotonation of the carboxylic acid group creates a charged carboxylate, enhancing aqueous solubility. | |

| Polar Aprotic | DMSO, DMF | Moderate to High | - | These solvents can disrupt intermolecular hydrogen bonds and solvate both polar and nonpolar parts of the molecule.[6] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | - | The hydrophobic Z-group may limit solubility despite the potential for hydrogen bonding. |

| Nonpolar | Hexane, Toluene | Very Low | - | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. |

Experimental Workflow for Solubility Determination

The following protocol provides a systematic and efficient method for determining the solubility of this compound. This self-validating workflow is designed to conserve material by starting with small-scale tests.

Visual Assessment Method (Kinetic Solubility)

This initial screening method provides a rapid, qualitative or semi-quantitative assessment of solubility.

Caption: Experimental workflow for visual solubility assessment.

Step-by-Step Protocol:

-

Preparation: Accurately weigh 1-2 mg of this compound into a series of clear glass vials or microcentrifuge tubes.

-

Solvent Addition: To the first vial, add a small, precise volume of your primary solvent (e.g., 100 µL of sterile, distilled water).[3] This creates an initial high concentration for testing (e.g., 10-20 mg/mL).

-

Agitation: Vortex the sample vigorously for at least 30 seconds. If solids remain, place the vial in a bath sonicator for 2-5 minutes.[6] Sonication provides energy to break up the crystal lattice of the solid.

-

Observation: Visually inspect the solution against a bright light and a dark background. The absence of any visible particles indicates complete dissolution.

-

Titration (If Insoluble): If the compound is not soluble, add another measured aliquot of the solvent to decrease the concentration and repeat steps 3 and 4. Continue this process until the compound dissolves or it becomes clear that it is insoluble at practical concentrations.

-

pH Adjustment (for Aqueous Solvents): For peptides and amino acid derivatives, pH is a critical factor.[6]

-

Organic Solvents (If Insoluble in Aqueous Solutions): If the compound remains insoluble, test solubility in a small amount of a suitable organic solvent like DMSO, then dilute with an aqueous buffer if required for the final application.[3][6]

-

Record Keeping: Carefully document the volume of solvent required to dissolve the known mass of this compound, and calculate the solubility in mg/mL. Note if sonication or heating was required.

Quantitative Analysis (Thermodynamic Solubility)

For applications requiring precise concentration data, a quantitative method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is necessary to determine the concentration of a saturated solution.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

-

Prepare Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial. The goal is to have undissolved solid remaining.

-

Equilibration: Agitate the slurry on a shaker or rotator at a controlled temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: Separate the solid and liquid phases by centrifuging the sample at high speed or by filtering through a 0.22 µm syringe filter that does not bind the analyte. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

-

Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC (with UV detection, leveraging the Z-group's chromophore) or by direct UV-Vis spectroscopy.

-

Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Conclusion and Best Practices

The solubility of this compound is a multifaceted property governed by its amphoteric nature and the presence of a significant hydrophobic group. While it exhibits poor solubility in neutral water, its solubility is markedly enhanced in dilute acidic or basic solutions. For challenging cases, polar aprotic solvents like DMSO offer a reliable alternative.

-

Test Small, Test First: Always test the solubility of a small aliquot of your material before dissolving the entire batch.[3][8]

-

Consider the Downstream Application: The choice of solvent must be compatible with your subsequent experimental steps.[9] For instance, while DMSO is an excellent solvent, high concentrations can be detrimental to cell-based assays.

-

Document Everything: Maintain meticulous records of solvents, volumes, temperatures, and any treatments (e.g., sonication) used to achieve dissolution. This ensures reproducibility.

-

Handle with Care: this compound is noted as being hygroscopic.[2][5] Store it in a desiccator and handle it in a dry environment to prevent moisture absorption, which can affect weighing accuracy and solubility.

By applying the principles and protocols outlined in this guide, researchers can confidently and accurately prepare this compound solutions, paving the way for successful and reliable scientific outcomes.

References

- 1. This compound = 98.0 NT 35761-26-3 [sigmaaldrich.com]

- 2. This compound , 98% , 35761-26-3 - CookeChem [cookechem.com]

- 3. genscript.com [genscript.com]

- 4. This compound | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. jpt.com [jpt.com]

- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. biobasic.com [biobasic.com]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Melting Point and Stability of Z-Dap-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Dap-OH (Nα-Z-L-2,3-diaminopropionic acid) is a crucial building block in the synthesis of complex peptides and active pharmaceutical ingredients.[1] A thorough understanding of its physicochemical properties, particularly its melting point and chemical stability, is paramount for ensuring the integrity, reproducibility, and success of synthetic campaigns and formulation development. This technical guide provides a comprehensive analysis of the thermal behavior and stability profile of this compound. It delves into the significance of its melting point, explores potential degradation pathways under various stress conditions, and offers detailed, field-proven experimental protocols for the determination of these critical parameters. This document is intended to serve as an essential resource for researchers and drug development professionals, enabling them to handle, store, and utilize this compound with the highest degree of scientific rigor and confidence.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, chemically known as Nα-benzyloxycarbonyl-L-2,3-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid. The introduction of the benzyloxycarbonyl (Cbz or Z) group, a classic and enduring amine protecting group, masks the α-amino group, allowing for selective chemical manipulations at other reactive sites of the molecule.[2] This strategic protection is fundamental in peptide synthesis, preventing unwanted side reactions during peptide bond formation.

The Cbz group's utility stems from its remarkable stability across a range of chemical conditions, including basic and most aqueous acidic media, while being readily cleavable under specific, mild conditions such as catalytic hydrogenolysis. This orthogonality with other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) makes this compound an invaluable component in the synthesis of complex peptides and peptidomimetics.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Melting Point: A Critical Physical Parameter

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and identity. For this compound, a sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities or multiple crystalline forms.

Reported Melting Point Data

Multiple suppliers report a consistent melting point for this compound, which is characterized by decomposition.

| Parameter | Value | Source(s) |

| Melting Point | ~240 °C (decomposes) | CookeChem, Sigma-Aldrich[1][3] |

The decomposition at the melting point is a critical observation, suggesting that thermal lability is an intrinsic property of the molecule. This is not uncommon for complex organic molecules, especially amino acid derivatives, which can undergo intramolecular reactions or decarboxylation at elevated temperatures.

Significance in a Research and Development Context

-

Identity Verification: The melting point serves as a primary, albeit not definitive, method for confirming the identity of a supplied or synthesized batch of this compound against a reference standard.

-

Purity Assessment: A depression or broadening of the melting range can be an early indicator of impurities, prompting further analytical characterization by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Informing Process Chemistry: Knowledge of the decomposition temperature is crucial for process chemists, particularly during downstream processing steps like drying, where elevated temperatures might be employed. It dictates the maximum safe operating temperature to avoid thermal degradation of the material.

Chemical Stability: Ensuring Integrity from Storage to Application

The chemical stability of this compound is a critical attribute that dictates its shelf-life, informs the selection of appropriate storage conditions, and influences its handling during complex synthetic procedures. The stability of the molecule is primarily governed by the lability of the benzyloxycarbonyl (Cbz) protecting group and the inherent reactivity of the diaminopropionic acid backbone.

General Stability of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is renowned for its stability under a variety of conditions, which is a key reason for its widespread use in organic synthesis.[2]

-

Base Stability: The Cbz group is generally stable to basic conditions, such as those employed during peptide coupling reactions.[4]

-

Mild Acid Stability: It is also resistant to cleavage by mild acids.[2]

-

Lability: The Cbz group is readily cleaved under specific conditions:

Potential Degradation Pathways of this compound

Based on the known chemistry of N-Cbz protected amino acids and diaminopropionic acid itself, several degradation pathways can be postulated under forced degradation conditions.

Postulated Degradation Pathways of this compound

Caption: Potential degradation pathways for this compound.

-

Hydrolytic Degradation:

-

Acidic Conditions: Under strong acidic conditions, the Cbz group can be cleaved, yielding L-2,3-diaminopropionic acid, toluene, and carbon dioxide. While the amide bond of the carbamate is generally stable, prolonged exposure to harsh acidic conditions could lead to its hydrolysis.

-

Basic Conditions: While the Cbz group is relatively stable to base, very strong basic conditions could potentially lead to hydrolysis, although this is less common. Intramolecular cyclization to form a lactam is also a possibility under basic conditions, though less likely than with longer-chain diamino acids.

-

-

Oxidative Degradation: The benzylic position of the Cbz group is susceptible to oxidation. Exposure to oxidizing agents could lead to the formation of various oxidized derivatives, potentially compromising the integrity of the protecting group.

-

Photolytic Degradation: The aromatic ring of the Cbz group can absorb UV light, which may induce photolytic cleavage or the formation of radical species that can lead to a cascade of degradation products.

-

Thermal Degradation: As indicated by its melting point with decomposition, this compound is susceptible to thermal degradation. At elevated temperatures, decarboxylation of the carboxylic acid moiety is a likely degradation pathway. Intramolecular cyclization reactions may also be thermally induced.

Recommended Storage and Handling

To mitigate the risk of degradation and ensure the long-term viability of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended. | Minimizes the rate of potential degradation reactions. |

| Moisture | Store in a tightly sealed container in a dry environment. Consider storage in a desiccator. | This compound is hygroscopic, and moisture can facilitate hydrolytic degradation. |

| Light | Protect from light. Store in an opaque container or in a dark location. | Prevents potential photolytic degradation. |

| Atmosphere | For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen). | Minimizes exposure to oxygen, reducing the risk of oxidative degradation. |

| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle in a clean, dry environment. | Prevents the introduction of contaminants and moisture. |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of the melting point and for conducting a forced degradation study to assess the stability of this compound.

Protocol for Melting Point Determination

This protocol describes the use of a standard melting point apparatus to determine the melting point of this compound.

Instrumentation and Materials:

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor.

-

Capillary tubes (sealed at one end).

-

This compound sample (finely powdered).

-

Spatula.

-

Mortar and pestle (if the sample is not a fine powder).

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. Once the temperature is within 20°C of the expected melting point (~220°C), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has melted. For this compound, also note any signs of decomposition, such as charring or gas evolution.

-

Data Recording: Record the melting range and any observations of decomposition.

Workflow for Melting Point Determination

References

Z-Dap-OH: A Technical Guide for the Senior Application Scientist

Introduction: The Versatility of a Non-Proteinogenic Amino Acid

In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids offer a vast toolkit for modulating the pharmacological properties of bioactive peptides and designing novel therapeutic agents. Among these, Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH) has emerged as a particularly valuable building block. Its unique bifunctional nature, possessing both a protected α-amino group and a reactive β-amino group, allows for the creation of complex peptide architectures, including branched and cyclic structures.[1] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in peptide chemistry and as a scaffold for the development of novel therapeutics, particularly antibacterial agents targeting the diaminopimelic acid (DAP) pathway.

Physicochemical Properties and Structural Attributes

This compound, also known by its synonyms Nα-Z-L-2,3-Diaminopropionic acid and Z-Dpr-OH, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap).[2][3] The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group is crucial for its application in peptide synthesis, preventing unwanted polymerization and allowing for controlled, stepwise elongation of the peptide chain.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | --INVALID-LINK--[4] |

| Molecular Weight | 238.24 g/mol | --INVALID-LINK--[4] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[2][3] |

| Melting Point | ~240 °C (decomposes) | --INVALID-LINK--[2] |

| Optical Activity | [α]20/D −39±1°, c = 1% in 1 M HCl | --INVALID-LINK--[2] |

| Solubility | Soluble in dilute acid | --INVALID-LINK--[5] |

| CAS Number | 35761-26-3 | --INVALID-LINK--[4] |

Synthesis of this compound: A Practical Laboratory Protocol

While this compound is commercially available, an in-house synthesis can be advantageous for large-scale applications or when specific isotopic labeling is required. An efficient method for the synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives starts from commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-nitrogen.[6] The following protocol outlines a general procedure for the synthesis of Nα-Cbz-L-2,3-diaminopropionic acid.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol:

-

Protection of L-Aspartic Acid: Begin with the protection of the α-amino group of L-aspartic acid with a suitable protecting group that can be selectively removed later, such as the Boc group. The β-carboxyl group is typically protected as a benzyl ester.

-

Activation of the α-Carboxyl Group: The free α-carboxyl group is then activated to facilitate the subsequent Curtius rearrangement. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine (Et₃N).

-

Curtius Rearrangement: The activated carboxyl group undergoes a Curtius rearrangement upon gentle heating to form an isocyanate intermediate.

-

Trapping of the Isocyanate: The isocyanate is then trapped in situ with benzyl alcohol to yield the Cbz-protected β-amino group.

-

Deprotection: Finally, the protecting groups on the α-amino and β-carboxyl groups are selectively removed under appropriate conditions to yield this compound. For instance, the Boc group can be removed with trifluoroacetic acid (TFA), and the benzyl ester can be cleaved by hydrogenolysis.

Application in Peptide Synthesis: A Versatile Building Block

This compound is a cornerstone in the synthesis of peptides with unique structural features. Its utility spans both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis

In solution-phase synthesis, the Z group serves as a reliable N-terminal protecting group that can be readily removed by catalytic hydrogenation.[2] This method is particularly useful for the large-scale synthesis of shorter peptides or peptide fragments.

Solid-Phase Peptide Synthesis (SPPS)

The true versatility of this compound shines in SPPS, where the β-amino group can be orthogonally protected, typically with an Fmoc group, to create Z-Dap(Fmoc)-OH. This allows for the selective deprotection and modification of the side chain while the peptide remains anchored to the solid support.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound = 98.0 NT 35761-26-3 [sigmaaldrich.com]

- 3. This compound = 98.0 NT 35761-26-3 [sigmaaldrich.com]

- 4. This compound | C11H14N2O4 | CID 2756313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nalpha-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and History of Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (Z-Dap-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (Z-Dap-OH) is a pivotal synthetic amino acid derivative that has become an indispensable tool in the fields of peptide synthesis, medicinal chemistry, and biochemical research. Its history is not one of a singular discovery but rather an evolution driven by the need to understand and manipulate fundamental biological pathways, particularly the diaminopimelate (DAP) biosynthesis pathway—a critical process in bacterial survival. This guide provides a comprehensive overview of the scientific journey of this compound, from the elucidation of its parent amino acid's role in microbiology to its synthesis and application as a sophisticated research chemical. We will explore the causality behind its development, the experimental protocols for its synthesis and use, and its ongoing significance in the quest for novel therapeutics.

The Biological Imperative: The Diaminopimelate (DAP) Biosynthesis Pathway

The story of this compound begins not in a chemistry lab, but in the intricate world of bacterial metabolism. Most bacteria rely on the diaminopimelate (DAP) pathway for the biosynthesis of two essential molecules: L-lysine, a primary proteinogenic amino acid, and meso-diaminopimelic acid (m-DAP), a unique amino acid that serves as a crucial cross-linking component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[1][2][3] The integrity of this cell wall is paramount for bacterial survival, as it provides structural support and protection against osmotic stress.[4]

The absence of the DAP pathway in humans makes it an attractive target for the development of narrow-spectrum antibacterial compounds with a lower likelihood of toxicity.[1][5] This has fueled extensive research into the enzymes that constitute this pathway.

There are several known variations of the DAP pathway in bacteria.[1][6][7][8] One of the most recently discovered variants utilizes the enzyme L,L-diaminopimelate aminotransferase (DapL), which catalyzes the direct conversion of L-2,3,4,5-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate.[1][6][7] This single-step conversion is a significant departure from the more complex, multi-enzyme acyl pathways found in bacteria like Escherichia coli.[6] The discovery and characterization of these pathways created a demand for specific chemical probes and building blocks to study the enzymes involved and to synthesize potential inhibitors.

The Chemist's Contribution: Synthesis and Protection of L-2,3-diaminopropionic acid (Dap)

L-2,3-diaminopropionic acid (L-Dap), the core structure of this compound, is a non-proteinogenic amino acid that serves as a precursor to antibiotics and siderophores in various microorganisms.[6] Its utility in chemical synthesis, particularly in the creation of peptides with novel properties, necessitated the development of reliable synthetic routes.

One of the significant challenges in working with Dap is the presence of two amino groups (α and β), which have similar reactivity. To selectively incorporate Dap into a peptide chain or to modify one amino group while leaving the other untouched, chemists employ a strategy of "orthogonal protection." This involves attaching different temporary protecting groups to each amine, which can be removed under distinct chemical conditions.

Early Synthetic Strategies

Early synthetic approaches to Dap and its derivatives often started from readily available chiral precursors like L-aspartic acid. A notable example from 1975 described a method for the bulk synthesis of Nβ-oxalyl-L-α,β-diaminopropionic acid, a neurotoxin, starting from L-aspartic acid.[2] This work highlighted the potential for creating specific Dap derivatives for biological investigation.

The Advent of Modern Synthetic Methods

More recent and efficient syntheses have been developed to produce orthogonally protected Dap derivatives suitable for solid-phase peptide synthesis (SPPS). A highly effective method reported in 2004 utilizes a Curtius rearrangement of a protected aspartic acid derivative to introduce the β-nitrogen.[1][8] This approach allows for the creation of Dap with different protecting groups on the α and β amino groups, a crucial requirement for sophisticated peptide synthesis.

The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 revolutionized peptide synthesis. The Z group is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, providing a robust and reliable protecting strategy for amino groups. The combination of the versatile Dap scaffold with the well-established Z protecting group gave rise to this compound, a valuable reagent for chemists.

This compound: A Versatile Tool in Research and Development

Nα-carbobenzyloxy-L-2,3-diaminopropionic acid, or this compound, emerged as a commercially available and widely used building block for a variety of research applications.[9][10][11][12][13] Its structure, featuring a protected α-amino group and a free β-amino group, makes it ideal for introducing a primary amine into a peptide backbone for further modification.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [3][14] |

| Molecular Weight | 238.24 g/mol | [3][12][14] |

| CAS Number | 35761-26-3 | [12][14] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~240 °C (decomposes) | [12] |

| Optical Activity | [α]20/D −39±1°, c = 1% in 1 M HCl | [12] |

Applications in Peptide Synthesis and Drug Discovery

This compound is an important building block for the synthesis of peptides containing Dap residues, such as the bleomycin family of antibiotics.[13] The free β-amino group of the incorporated Dap residue can be used to create branched or cyclic peptides, or to attach other molecules like fluorophores, affinity labels, or drug payloads.

Furthermore, peptides containing Dap have been investigated for their potential therapeutic properties. For example, N-terminal Dap peptides have been shown to be effective scavengers of methylglyoxal, a reactive dicarbonyl species implicated in the formation of advanced glycation endproducts (AGEs), which are associated with aging and diabetic complications.[7]

Experimental Protocols

Synthesis of an Orthogonally Protected Dap Derivative via Curtius Rearrangement

The following is a conceptual outline based on the efficient synthesis of a Dap derivative reported by Appella and coworkers, illustrating the key chemical transformations.[1][8]

Workflow Diagram:

Caption: Workflow for the synthesis of a protected Dap derivative.

Step-by-Step Methodology:

-

Acyl Azide Formation: The starting material, N(α)-Boc-L-aspartic acid β-benzyl ester (N(α)-Boc-Asp(OBn)-OH), is dissolved in an appropriate aprotic solvent (e.g., toluene). Triethylamine (Et₃N) is added, followed by diphenylphosphoryl azide (DPPA). The reaction is stirred at room temperature to form the acyl azide.

-

Curtius Rearrangement: The reaction mixture is heated, typically to around 80-90 °C. This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.

-

Isocyanate Trapping: Benzyl alcohol is added to the reaction mixture to "trap" the highly reactive isocyanate intermediate, forming a carbamate. This step introduces the carbobenzyloxy (Cbz or Z) protecting group onto the newly formed β-amino group.

-

Purification: The resulting product, N(α)-Boc-N(β)-Cbz-L-2,3-diaminopropionic acid benzyl ester, is purified using standard techniques such as column chromatography.

-

Deprotection of the Benzyl Ester: The benzyl ester is removed, typically by catalytic hydrogenation, to yield the free carboxylic acid, N(α)-Boc-N(β)-Cbz-L-2,3-diaminopropionic acid. This orthogonally protected Dap derivative is now ready for use in peptide synthesis.

General Protocol for Incorporating this compound into a Peptide using SPPS

Workflow Diagram:

Caption: Workflow for incorporating this compound in peptide synthesis.

Step-by-Step Methodology:

-

Resin Preparation: A solid support (resin) with a suitable linker and a free amino group is swelled in an appropriate solvent like dimethylformamide (DMF).

-

Amino Acid Activation: this compound is activated in a separate vessel by reacting it with a coupling reagent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., DIEA) in DMF.

-